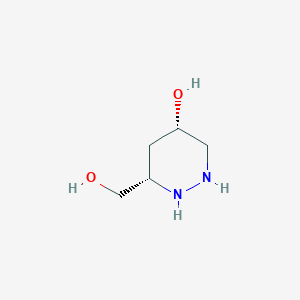
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 3-chloropyridine with trifluoromethylating agents.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反应分析
Types of Reactions
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced under certain conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the pyridine ring could yield a piperidine derivative.
科学研究应用
(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
相似化合物的比较
Similar Compounds
(S)-Tert-butyl (1-hydroxy-3-(4-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate: Similar structure but with the trifluoromethyl group in a different position.
(S)-Tert-butyl (1-hydroxy-3-(6-(difluoromethyl)pyridin-3-YL)propan-2-YL)carbamate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The unique positioning of the trifluoromethyl group in (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate can significantly influence its chemical properties and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C14H19F3N2O3 |
|---|---|
分子量 |
320.31 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1 |
InChI 键 |
WJZDICBKIPUAGV-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


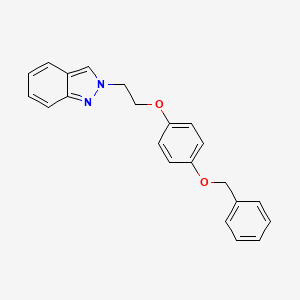
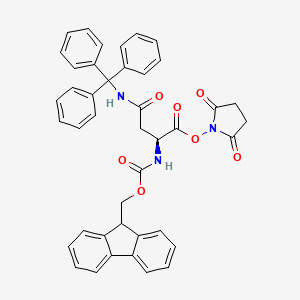
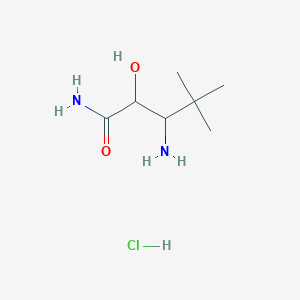
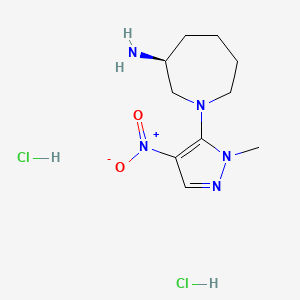
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
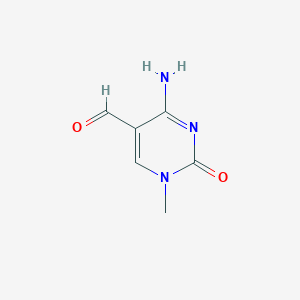
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
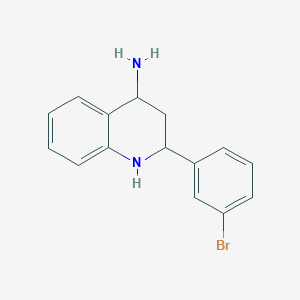
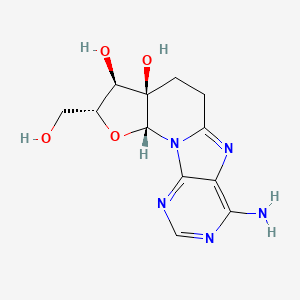

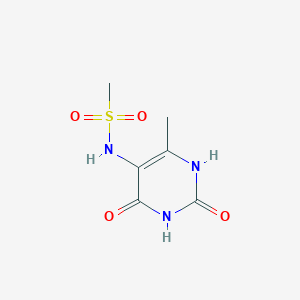
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
